6-Aminonaphthalene-2-sulfonic acid

Descripción

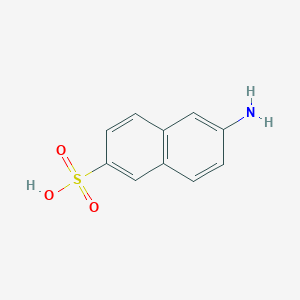

Structure

3D Structure

Propiedades

IUPAC Name |

6-aminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMRCUIXRUXGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58306-86-8 (mono-hydrochloride salt), 70682-62-1 (mono-ammonium salt) | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4044743 | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-00-5, 52365-47-6 | |

| Record name | 6-Amino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6Or7)-aminonaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broenner's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Broenner's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6or7)-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYLAMINE-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K80BTS68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 6-Aminonaphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 6-Aminonaphthalene-2-sulfonic acid, also known as Brönner's acid.[1] It is a key intermediate in the synthesis of various azo dyes and has been explored for its potential in pharmaceutical applications.[2][3]

Physicochemical Properties

This compound is an organic compound featuring a naphthalene backbone substituted with both an amino group and a sulfonic acid group.[4] This structure imparts specific characteristics vital for its role in chemical synthesis. It typically appears as a white to light yellow crystalline powder.[2]

A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Brönner's acid, 2-Amino-6-naphthalenesulfonic acid | [1][3] |

| CAS Number | 93-00-5 | [1][5] |

| Molecular Formula | C₁₀H₉NO₃S | [1][2] |

| Molecular Weight | 223.25 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 300 °C (573.15 K) | [6] |

| Boiling Point | ~500-828 °C (Predicted/Estimated) | [6][7] |

| Water Solubility | 0.12 g/L (at 20 °C) | [2][3] |

| pKa (Predicted) | -0.08 ± 0.40 | [3] |

| Density (Estimate) | ~1.5 g/cm³ | [6][7] |

Synthesis and Purification

The primary industrial synthesis of this compound is achieved through the Bucherer reaction.[3][8] This versatile reaction allows for the conversion of a naphthol to a naphthylamine.[8]

The Bucherer reaction is a reversible conversion that is widely used in the industrial synthesis of dye precursors like aminonaphthalenesulfonic acids.[8][9]

-

Objective: To synthesize this compound from 2-Hydroxynaphthalene-6-sulfonic acid.

-

Starting Material: 2-Hydroxynaphthalene-6-sulfonic acid.[2][3]

-

Reagents: Ammonia (or an ammonium salt) and sodium bisulfite in an aqueous solution.[8]

-

Procedure:

-

2-Hydroxynaphthalene-6-sulfonic acid is treated with an aqueous solution of ammonia and sodium bisulfite.[3][8]

-

The reaction mixture is heated in an autoclave under pressure.

-

The mechanism involves the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack by ammonia and subsequent elimination of the hydroxyl group and bisulfite.[9]

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.

-

-

Purification: The crude product can be purified by recrystallization from a large volume of hot water, as it crystallizes as a monohydrate in plates.[3]

Below is a workflow diagram illustrating the synthesis process.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of naphthalene sulfonates, including this compound.[10][11] Ion-pair reversed-phase chromatography is often employed to achieve sufficient separation.[10][12]

-

Objective: To determine the purity of a this compound sample.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reverse-phase C18 column is typically used.[12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.[13] An ion-pairing agent, such as a tetrabutylammonium salt, is often added to the mobile phase to improve retention and separation of the anionic sulfonate.[10][12]

-

Procedure:

-

Prepare a standard solution of known concentration of this compound in a suitable solvent (e.g., mobile phase).

-

Prepare the sample solution by dissolving a precisely weighed amount of the product in the same solvent.

-

Set up the HPLC system with the appropriate column and mobile phase conditions (e.g., gradient elution may be necessary to separate impurities).[10]

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at a suitable wavelength. Naphthalene sulfonates exhibit fluorescence, making fluorescence detection a highly sensitive option.[10]

-

Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard.

-

A generalized workflow for this analytical process is depicted below.

Structure-Property Relationships

The chemical behavior of this compound is a direct consequence of its molecular structure. The interplay between the naphthalene core, the basic amino group, and the acidic sulfonic acid group defines its utility.

-

Naphthalene Core: The aromatic, bicyclic ring system is the foundation of the molecule, providing a rigid structure and sites for further functionalization.

-

Sulfonic Acid Group (-SO₃H): This strongly acidic group is highly polar and significantly increases the water solubility of the compound, especially in alkaline conditions.[6] It is the primary site for salt formation.

-

Amino Group (-NH₂): This basic group is a key functional handle for diazotization reactions, which are fundamental to the formation of azo dyes.[2] It also allows for the synthesis of various derivatives.[3]

The relationship between these structural features and the compound's primary applications is visualized below.

Applications and Reactivity

Beyond its primary use as a dye intermediate, this compound is a valuable building block in medicinal chemistry.[2][5] It has been used in the synthesis of diaryl urea derivatives that exhibit in vitro antitumor activity.[3]

Key chemical reactions include:

-

Coupling Reactions: The amino group can be diazotized and coupled with other aromatic compounds to form a wide range of azo dyes.[2]

-

Further Sulfonation: The naphthalene ring can be further sulfonated using oleum to produce disulfonic acids.[3]

References

- 1. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 52365-47-6 [smolecule.com]

- 3. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound [dyestuffintermediates.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 6-Amino-2-naphthalenesulfonic acid | CAS#:93-00-5 | Chemsrc [chemsrc.com]

- 8. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide on 6-Aminonaphthalene-2-sulfonic acid (CAS: 93-00-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonaphthalene-2-sulfonic acid, also known as Brönner's acid, is a key organic intermediate with the chemical formula C₁₀H₉NO₃S.[1][2][3][4] Its unique structure, featuring both an amino and a sulfonic acid group on a naphthalene backbone, makes it a versatile building block in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its emerging role in the development of novel anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Brönner's acid, 2-Naphthylamine-6-sulfonic acid | [1][3] |

| CAS Number | 93-00-5 | [1][4] |

| Molecular Formula | C₁₀H₉NO₃S | [1][2][3][4] |

| Molecular Weight | 223.25 g/mol | [1][2][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility in Water | 0.12 g/L at 20 °C; solubility increases with temperature and in alkaline conditions. | |

| pKa (predicted) | -0.08 ± 0.40 | |

| Density | Approximately 1.5 g/cm³ | [3] |

Synthesis and Purification

The primary method for the industrial synthesis of this compound is the Bucherer reaction .[5][6][7] This reaction involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Bucherer Reaction

-

Materials: 6-Hydroxynaphthalene-2-sulfonic acid, sodium bisulfite, aqueous ammonia (25%), water.

-

Procedure:

-

In a high-pressure reactor, a mixture of 6-hydroxynaphthalene-2-sulfonic acid and an aqueous solution of sodium bisulfite is prepared.

-

Aqueous ammonia is added to the reactor.

-

The reactor is sealed and heated to a temperature of 145-150 °C. The pressure will rise due to the ammonia and water vapor.

-

The reaction mixture is stirred at this temperature for 8-12 hours.

-

After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

-

The resulting slurry contains the crude this compound.

-

Experimental Protocol: Purification by Crystallization

-

Materials: Crude this compound, deionized water.

-

Procedure:

-

The crude product is suspended in a minimal amount of hot deionized water.

-

The mixture is heated to boiling to dissolve the solid. If insoluble impurities are present, the hot solution can be filtered.[8]

-

The hot, saturated solution is allowed to cool slowly to room temperature.[8]

-

To further induce crystallization, the solution can be cooled in an ice bath.[9]

-

The formed crystals are collected by vacuum filtration and washed with a small amount of cold water.[10]

-

The purified crystals are dried in a vacuum oven at 60-70 °C until a constant weight is achieved.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound.

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in a mixture of water and acetonitrile.

Applications in Drug Development

Recent research has highlighted the potential of this compound as a scaffold for the development of novel anticancer agents. Specifically, derivatives such as 6-acetylnaphthalene-2-sulfonamide hybrids have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12][13]

Synthesis of 6-acetylnaphthalene-2-sulfonamide Derivatives

The synthesis involves a two-step process starting from 2-acetylnaphthalene.[12][14]

Caption: Synthetic route to 6-acetylnaphthalene-2-sulfonamide hybrids.

Biological Activity and Signaling Pathway

Studies have shown that certain 6-acetylnaphthalene-2-sulfonamide hybrids exhibit potent anticancer activity by modulating the IL-6/JAK2/STAT3 signaling pathway in human breast cancer cells (MCF-7).[11][12][13][15] This pathway is a critical regulator of cancer cell proliferation, survival, and invasion. The sulfonamide derivatives have been shown to downregulate the expression of key components of this pathway, leading to the induction of apoptosis in cancer cells.[12][13]

Caption: The IL-6/JAK2/STAT3 signaling pathway and points of inhibition by 6-acetylnaphthalene-2-sulfonamide hybrids.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]

-

Materials: MCF-7 cells, complete culture medium, 6-acetylnaphthalene-2-sulfonamide derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the sulfonamide derivatives and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[16][18]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 6-acetylnaphthalene-2-sulfonamide hybrids against the MCF-7 human breast cancer cell line.

| Compound | N-Aryl/Heteroaryl Moiety | IC₅₀ (µM) vs. MCF-7 | Reference |

| 5a | Phenyl | 42.13 | [12] |

| 5b | 4-Chlorophenyl | 40.08 | [12] |

| 5e | Thiazol-2-yl | 43.13 | [12] |

| 5i | Pyridin-2-yl | 41.6 | [12] |

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with established applications in the dye industry and growing importance in medicinal chemistry. Its derivatives, particularly sulfonamide hybrids, have demonstrated promising anticancer activity through the modulation of key signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this versatile compound. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action is warranted to fully exploit their therapeutic potential.

References

- 1. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [dyestuffintermediates.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 7. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. Therapeutic Targeting of the Proinflammatory IL-6-JAK/STAT Signalling Pathways Responsible for Vascular Restenosis in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 6-Aminonaphthalene-2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 6-Aminonaphthalene-2-sulfonic acid in water and organic solvents. The information is curated for professionals in research and development, particularly in the fields of chemistry and pharmaceuticals.

Core Properties of this compound

This compound, also known as Brönner's acid, is an organic compound characterized by a naphthalene backbone substituted with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group. This dual functionality imparts amphoteric properties to the molecule and significantly influences its solubility. The presence of the polar sulfonic acid and amino groups enhances its ability to form hydrogen bonds, making it more soluble in polar solvents like water[1]. It typically appears as a white to light yellow crystalline solid[2][3].

Aqueous Solubility

The solubility of this compound in water is a critical parameter for its application in various chemical syntheses, including the manufacturing of azo dyes and pharmacologically active compounds[2][3][4]. While it is qualitatively described as being readily soluble in water, quantitative data reveals a more nuanced picture of limited solubility at room temperature that increases with temperature[1][3].

Quantitative Aqueous Solubility Data

| Temperature | Solubility | Citation |

| 20 °C | 0.12 g/L | [3][4][5] |

| 28 °C | 729.93 mg/L (0.73 g/L) | [6] |

| 100 °C | 0.2% (2 g/L) | [4] |

The solubility of this compound is also pH-dependent, with increased solubility observed in alkaline conditions[1]. This is attributed to the deprotonation of the sulfonic acid and amino groups, leading to the formation of more soluble salt forms.

Solubility in Organic Solvents

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Method 1: General Solubility Testing

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Water (distilled or deionized)

-

5% Sodium hydroxide solution

-

5% Sodium bicarbonate solution

-

5% Hydrochloric acid solution

-

Concentrated sulfuric acid

-

Diethyl ether

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of water in small portions, shaking vigorously after each addition.

-

Observe for dissolution. If the compound dissolves, proceed to determine the ether solubility to classify it further. If not, proceed to the acid/base solubility tests[8].

-

-

Ether Solubility:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of diethyl ether in small portions, shaking vigorously.

-

Observe for dissolution. If the compound is soluble in both water and ether, its acid-base properties can be determined using litmus paper[8].

-

-

Aqueous Acid/Base Solubility:

-

For water-insoluble compounds, test for solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions using the same procedure as for water solubility.

-

Solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic functional group.

-

Solubility in 5% HCl indicates a basic functional group (the amino group)[8].

-

-

Solubility in Concentrated Sulfuric Acid:

-

This test can indicate the presence of functional groups that can be protonated by the strong acid.

-

Method 2: pH-Metric Titration for Solubility of Ionizable Compounds

This method is suitable for determining the intrinsic solubility of ionizable compounds like this compound.

Principle: A saturated solution of the compound is prepared, and the pH is monitored as a known concentration of acid or base titrant is added. The change in pH upon addition of the titrant is related to the amount of dissolved compound. The intrinsic solubility is determined by extrapolating the concentration of the unionized compound to a point where the pH slope is zero[9].

Procedure:

-

Prepare a suspension of the compound in water that is close to saturation, ensuring excess solid is present.

-

Allow the suspension to equilibrate while stirring.

-

Measure the pH of the solution at regular intervals until a stable rate of pH change is observed.

-

Add a known aliquot of a standardized acid or base titrant to the solution.

-

Continue to monitor the pH until the rate of change is again consistent.

-

Repeat steps 4 and 5 until the measured pH slope changes sign (e.g., from positive to negative).

-

The concentration of the unionized compound in solution is calculated at each point.

-

Plot the concentration of the unionized compound against the pH slope. The intrinsic solubility is the concentration at which the interpolated pH slope is zero[9].

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of an organic compound like this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Buy this compound | 52365-47-6 [smolecule.com]

- 4. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the pKa and Stability of 6-Aminonaphthalene-2-sulfonic Acid

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its acid dissociation constant (pKa) and chemical stability. This information is critical for its application in synthesis, drug development, and other research areas where its properties as a dye intermediate and potential therapeutic scaffold are relevant.

Physicochemical Properties

This compound, also known as Bronner's acid, is an aminonaphthalenesulfonic acid.[1][2] It crystallizes from water as a monohydrate in the form of plates.[1]

pKa of this compound

The sulfonic acid group is known to be strongly acidic.[3] The pKa value indicates the strength of an acid in solution.[4] For aromatic sulfonic acids, the pKa values are generally low, often in the negative range, signifying that they are strong acids.[5]

| Compound | Reported/Predicted pKa | Method | Reference |

| This compound | -0.08 ± 0.40 | Predicted | [1][6] |

| 2-Naphthalenesulfonic acid | 0.27 | Not Specified | [7] |

| p-Toluenesulfonic acid | -2.8 | Not Specified | [5] |

| Methanesulfonic acid | -1.92 | Not Specified | [5] |

Table 1: pKa values of this compound and related sulfonic acids.

Acid-Base Equilibrium

The following diagram illustrates the primary acid-base equilibrium of the sulfonic acid group in this compound.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and light.

| Parameter | Observation | Conditions | Reference |

| Thermal Stability | Decomposes at 346.66 °C with a color change from white to black. | Atmospheric pressure (967.7 hPa) | [8] |

| pH Stability | Shows good stability in acidic aqueous solutions (pH 2.5-3). | Stored at 4°C for 2 months. | [9] |

| Temperature Stability | More stable at lower temperatures. | Tested at room temperature, 4°C, and -20°C. | [9] |

| Light Sensitivity | Sensitive to light. | Storage recommendation: Keep in a dark place. | [6] |

| Biodegradation | Can be completely degraded by mixed bacterial cultures. | A mixed culture of Flavobacterium, Bacillus, and Pseudomonas was effective. | [10][11][12] |

Table 2: Summary of stability data for this compound and related compounds.

A study on various sulfonated naphthalene compounds found that their stability in aqueous matrices is related to pH, with acidic conditions being favorable.[9] When stored on polymeric solid-phase extraction cartridges, lower temperatures enhanced stability.[9] It was also noted that substituted naphthalenesulfonates experienced more degradation compared to mononaphthalenesulfonates.[9] The product is considered chemically stable under standard ambient conditions (room temperature).

Experimental Protocols

pKa Determination

Several methods can be employed to determine the pKa of sulfonic acids. The choice of method may depend on the properties of the compound and the solvent system.

Method 1: Potentiometric Titration

This is a classical method for pKa determination.

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-organic mixture).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Method 2: 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values, especially in non-aqueous solvents.[4][13]

-

Sample Preparation: Prepare a series of solutions of the compound in the desired solvent system with varying pH values.

-

NMR Spectra Acquisition: Acquire 1H NMR spectra for each sample.

-

Data Analysis: Monitor the chemical shift of a proton that is sensitive to the protonation state of the acidic group. The pKa can be calculated by fitting the chemical shift data to the Henderson-Hasselbalch equation.[4]

The following diagram outlines a general workflow for pKa determination.

Stability Assessment

A systematic study can be designed to evaluate the stability of this compound under various conditions.

-

Forced Degradation Study:

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Store the solid compound at elevated temperatures.

-

Photostability: Expose the compound to UV and visible light.

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products.

The following diagram illustrates a typical workflow for a chemical stability study.

Conclusion

This compound is a strong acid, a property conferred by its sulfonic acid moiety. It is a stable compound under standard ambient conditions but is susceptible to degradation at very high temperatures and in the presence of light. For aqueous solutions, its stability is enhanced in acidic conditions and at lower temperatures. Understanding these pKa and stability characteristics is essential for its handling, storage, and application in research and development. The experimental protocols outlined provide a framework for the precise determination of these properties.

References

- 1. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]

- 2. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. reddit.com [reddit.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

synonyms for 6-Aminonaphthalene-2-sulfonic acid

An In-depth Technical Guide to 6-Aminonaphthalene-2-sulfonic Acid

This technical guide provides a comprehensive overview of this compound, a significant intermediate in the synthesis of azo dyes and a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical and physical properties, experimental protocols for its synthesis and purification, and relevant biological pathways.

Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms is provided below:

-

2-Naphthylamine-6-sulfonic acid[1]

-

6-Amino-2-naphthalenesulfonicacid[1]

-

6-Aminonaphthalene-2-sulphonic acid[1]

-

6-Naphthylamine-2-sulfonic acid[1]

-

6-Sulfo-2-naphthylamine[2]

-

Amino-Schaeffer acid[2]

-

1,6-Clev's acid[1]

-

6-ANS[1]

-

Pontamine Fast Scarlet 4BA[1]

-

Phenamine Fast Scarlet 4BGP[1]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 93-00-5 | [1] |

| Molecular Formula | C₁₀H₉NO₃S | [1][3] |

| Molecular Weight | 223.25 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2][4] |

| Boiling Point | 500°C | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Solubility | 0.2% in water at 100°C | [3] |

| pH | 3.63 (acidic) | [4] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Exact Mass | 223.03031432 Da | [1] |

| Refractive Index | 1.713 | [5] |

Experimental Protocols

Synthesis via Bucherer Reaction

The primary industrial method for the synthesis of this compound is the Bucherer reaction. This reaction involves the amination of 2-Hydroxynaphthalene-6-sulfonic acid.[3][7]

Overall Reaction:

C₁₀H₇O₄S⁻ + NH₃ → C₁₀H₈NO₃S⁻ + H₂O

Detailed Protocol:

A single-vessel process for preparing 2-aminonaphthalene-6-sulfonic acid of high purity has been described.[8] The general steps are as follows:

-

Sulfonation: 2-Hydroxynaphthalene is sulfonated using concentrated sulfuric acid. The mixture is stirred at 86°C until dissolution, and the temperature is then raised incrementally to 105°C.[8]

-

Dilution and Impurity Removal: The sulfonation melt is diluted with water. Impurities, particularly unreacted 2-hydroxynaphthalene, are removed by extraction with toluene or xylene and/or by treatment with activated carbon.[8]

-

Bucherer Reaction: The purified aqueous solution of 2-hydroxynaphthalene-6-sulfonic acid is then subjected to the Bucherer reaction. This is achieved by reacting it with ammonia in the presence of ammonium bisulfite.[8][9]

-

Isolation: The resulting 2-aminonaphthalene-6-sulfonic acid (Brönner's acid) is then isolated. The suspension is cooled to approximately 60°C, and the product is collected by filtration.[8]

-

Washing: The filtered product is washed with a dilute acid, such as 2% hydrochloric acid, until the filtrate is colorless.[8]

Purification

A common method for the purification of this compound is crystallization.

Protocol:

-

Crystallization: The crude acid is dissolved in a large volume of hot water.[3]

-

Cooling and Collection: The solution is allowed to cool, during which the purified acid crystallizes. The crystals are then collected by filtration. The compound typically crystallizes from water as the monohydrate in plates.[3]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Bacterial Degradation Pathway

A mixed bacterial community has been shown to degrade this compound (6A2NS). This process involves a mutualistic interaction between two Pseudomonas strains.[10]

Caption: Mutualistic degradation of 6A2NS by two Pseudomonas strains.

Applications in Research and Development

This compound is a crucial intermediate in the manufacture of a wide range of dyes.[2][11] Beyond its role in the dye industry, it has applications in other areas of scientific research:

-

Antitumor Agent Synthesis: It is used in the synthesis of diaryl urea derivatives that have demonstrated in vitro antitumor activity.[2][3]

-

Analytical Chemistry: Due to its functional groups, it can be used in the complexation of metal ions and may serve as a pH indicator.[2]

-

Organic Synthesis: The presence of both amino and sulfonic acid groups makes it a versatile building block for creating more complex organic molecules for various research applications, including drug discovery and materials science.[2]

References

- 1. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 52365-47-6 [smolecule.com]

- 3. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 6-Amino-2-naphthalenesulfonic acid | CAS#:93-00-5 | Chemsrc [chemsrc.com]

- 6. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 8. US4908478A - Single-vessel process for preparing 2-acetaminonaphthalene-6-sulfonic acid of high purity - Google Patents [patents.google.com]

- 9. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 10. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound [dyestuffintermediates.com]

In-Depth Technical Safety Guide: 6-Aminonaphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 6-Aminonaphthalene-2-sulfonic acid (also known as Bronner's acid), presented in a manner tailored for the scientific community. It includes summarized quantitative data, detailed experimental protocols for handling and emergencies, and logical workflow diagrams to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is an aminonaphthalenesulfonic acid that crystallizes from water as a monohydrate.[1] It is used in the synthesis of various chemical compounds, including diaryl urea derivatives with potential antitumor activity.[1]

| Property | Value | Source |

| Molecular Formula | C10H9NO3S | [2][3] |

| Molecular Weight | 223.25 g/mol | [2][4] |

| CAS Number | 93-00-5 | [2][3][4] |

| EC Number | 202-208-9 | [2] |

| Appearance | White to light yellow or light orange powder/crystal | [1][2] |

| Melting Point | Decomposes at 346.66 °C, changing color from white to black. | [2] |

| Boiling Point | 69°C at 1 mmHg (lit.) | [2] |

| Water Solubility | 0.12 g/L (20 °C) | [1] |

| pH | 3.63 (acidic) | [2] |

Hazard Identification and GHS Classification

There is conflicting information regarding the GHS classification of this compound. It is crucial for researchers to be aware of this discrepancy and handle the substance with appropriate caution.

-

Classification 1: Not Classified . Several sources state that this chemical is not classified as hazardous according to GHS criteria.[2]

-

Classification 2: Skin Sensitization, Category 1 . Other sources classify it as a skin sensitizer (H317: May cause an allergic skin reaction).[3][4]

Given this conflicting data, it is prudent to handle this compound as a potential skin sensitizer.

Precautionary Statements associated with Skin Sensitization (Category 1): [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P501: Dispose of contents/container in accordance with local regulations.

Toxicological and Ecotoxicological Data

The following tables summarize the available quantitative toxicological and ecotoxicological data.

Acute Toxicity

| Route | Species | Value | Source |

| Oral | Rat (female) | LD50: 5000 mg/kg bw | [2] |

| Dermal | Rat (male/female) | LD50: > 2000 mg/kg bw | [2] |

Ecotoxicity

| Organism | Test | Value | Duration | Source |

| Daphnia magna | EC50 | > 100 mg/L | 48 h | [2] |

| Chlorella vulgaris | EC50 | > 200 mg/L | 72 h | [2] |

| Bacteria | EC0 | 1000 mg/L | 24 h | [2] |

Experimental Protocols

The following protocols provide detailed methodologies for safe handling, storage, and emergency procedures.

Standard Handling and Personal Protective Equipment (PPE)

Methodology:

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[2] Ensure emergency exits and a risk-elimination area are established.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if damaged. Wash and dry hands after handling.[2]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure. For larger quantities or where there is a risk of splashing, wear fire/flame resistant and impervious clothing.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a dust filter.[2]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[2] Wash thoroughly after handling.[2]

Accidental Release (Spill) Protocol

Methodology:

-

Immediate Actions:

-

Containment:

-

Neutralization and Absorption (for acidic substances):

-

Given the acidic nature of this compound (pH 3.63), cautiously neutralize the spill by slowly adding a weak base like soda ash (sodium carbonate) or sodium bicarbonate, working from the outside edges toward the center.[5][6]

-

Caution: The neutralization process can be exothermic. Proceed slowly and monitor for any vigorous reaction.

-

Use pH paper to confirm that the spill has been neutralized (aim for a pH between 6 and 8).[5]

-

-

Cleanup and Disposal:

-

Once neutralized, absorb the residue with an inert material (e.g., dry sand, vermiculite).[5]

-

Carefully scoop or sweep up the absorbed material into a suitable, labeled, and closed container for chemical waste disposal.[2][6] Avoid creating dust.

-

Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

-

-

Decontamination:

-

Decontaminate the spill area and any affected equipment using a suitable cleaning agent (e.g., soap and water), followed by a rinse with water.[7]

-

Dispose of all cleanup materials as hazardous waste.

-

References

- 1. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. qmul.ac.uk [qmul.ac.uk]

- 6. westlab.com [westlab.com]

- 7. static.igem.org [static.igem.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Fate of 6-Aminonaphthalene-2-sulfonic acid

Introduction

This compound (6A2NS), a member of the aminonaphthalenesulfonic acid class of compounds, is utilized in various industrial applications, including the synthesis of azo dyes.[1][2] Its presence in industrial effluents necessitates a thorough understanding of its environmental fate and behavior. This technical guide provides a comprehensive overview of the current knowledge regarding the biodegradation, photodegradation, and abiotic degradation of 6A2NS, as well as its mobility and sorption characteristics in soil and water. The information presented herein is intended to support environmental risk assessments and the development of effective remediation strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and partitioning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃S | [3] |

| Molecular Weight | 223.25 g/mol | [3] |

| Water Solubility | Highly soluble | [4][5] |

| pKa | Data not available | |

| Log Kow | Data not available |

Environmental Fate

Biodegradation

The primary mechanism for the removal of this compound from the environment is microbial degradation. Studies have shown that mixed bacterial communities isolated from river water can completely degrade this compound.[6] The degradation often involves a mutualistic interaction between different bacterial strains.[6]

Bacterial Degradation Pathway

A key pathway in the biodegradation of 6A2NS is initiated by a regioselective attack on the naphthalene skeleton. Specifically, Pseudomonas strain BN6 has been identified to convert 6A2NS into 5-aminosalicylate (5AS).[6] This intermediate is then further degraded by other members of the microbial community, such as Pseudomonas strain BN9.[6] The complete mineralization of 6A2NS by mixed cultures has been reported to proceed without the accumulation of intermediates.

Below is a diagram illustrating the initial step in the microbial degradation of this compound.

Caption: Initial steps in the microbial degradation of this compound.

Quantitative Biodegradation Data

Photodegradation

Information on the photodegradation of this compound is limited. Generally, aromatic compounds can undergo photodegradation in the presence of sunlight. However, specific studies detailing the kinetics and pathways of 6A2NS photodegradation were not identified in the current literature search. For other aromatic sulfonates, photodegradation has been observed, but the rates can be influenced by the presence of other substances in the water.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis, are not expected to be a significant fate process for this compound under typical environmental pH conditions. The sulfonic acid group is generally resistant to hydrolysis. No specific data on the hydrolysis rates for 6A2NS were found.

Mobility and Sorption

The high water solubility of naphthalenesulfonic acids suggests a high potential for mobility in aquatic systems and a low potential for sorption to soil and sediment.[4][5]

Quantitative Sorption Data

Specific soil sorption coefficients (Kd) or organic carbon-normalized sorption coefficients (Koc) for this compound are not available in the reviewed literature. For other aminonaphthalenesulfonic acids, it is expected that they will exist predominantly as anions in the environment, and anions generally exhibit greater mobility in soils compared to neutral species.[8] However, aromatic amines can also be susceptible to strong, irreversible binding to soil organic matter, which could reduce their mobility.[8]

Experimental Protocols

Detailed experimental protocols specifically for studying the environmental fate of this compound are not extensively published. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) can be adapted for this purpose.

Biodegradation Testing

A common method for assessing ready biodegradability is the OECD 301F guideline (Manometric Respirometry Test). This method involves incubating the test substance with a microbial inoculum (e.g., from activated sludge) in a mineral medium and measuring the oxygen consumption over a 28-day period. The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand to the theoretical oxygen demand (ThOD).

Experimental Workflow for Biodegradation Assessment (based on OECD 301F)

Caption: Workflow for assessing ready biodegradability using the OECD 301F method.

Sorption/Desorption Testing

The soil sorption and desorption of 6A2NS can be evaluated using the OECD 106 guideline (Adsorption - Desorption Using a Batch Equilibrium Method). This involves equilibrating a solution of the test substance with a known amount of soil, followed by analysis of the concentration of the substance remaining in the solution phase.

Analytical Methods

The quantitative analysis of this compound in environmental samples is typically performed using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV or fluorescence detector.[4][9] Sample preparation may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix.[4][5]

Conclusion

This compound is susceptible to microbial degradation, with studies identifying a pathway involving the formation of 5-aminosalicylate. However, there is a significant lack of quantitative data on the rates of its degradation through biotic and abiotic processes. Similarly, while its high water solubility suggests high mobility and low sorption in soil, empirical data to confirm this are scarce. Future research should focus on determining the degradation kinetics and sorption coefficients of 6A2NS in various environmental matrices to enable a more robust assessment of its environmental risk. The use of standardized experimental protocols, such as those provided by the OECD, is recommended to ensure the generation of comparable and reliable data.

References

- 1. epa.gov [epa.gov]

- 2. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 3. Assessing antibiotic sorption in soil: a literature review and new case studies on sulfonamides and macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

The Biodegradation Pathway of 6-Aminonaphthalene-2-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biodegradation of 6-Aminonaphthalene-2-sulfonic acid (6A2NS), a xenobiotic compound commonly found in industrial wastewater. The complete mineralization of this sulfonated aromatic amine is achieved through a remarkable synergistic relationship between different bacterial strains, offering insights into microbial consortia and their catabolic capabilities. This document outlines the core biochemical pathway, presents available quantitative data, details relevant experimental methodologies, and provides visualizations of the metabolic processes.

Executive Summary

The biodegradation of this compound is a multi-step aerobic process primarily carried out by a mixed bacterial community. The key steps involve the initial transformation of 6A2NS to 5-aminosalicylate (5AS) by one bacterial strain, followed by the complete degradation of 5AS by a second, distinct strain. This syntrophic relationship is essential for the complete mineralization of the parent compound. The pathway involves initial dioxygenation and desulfonation, followed by aromatic ring cleavage.

The Core Biodegradation Pathway

The complete degradation of 6A2NS is a prime example of mutualistic interaction between two Pseudomonas strains, designated as BN6 and BN9, isolated from river Elbe water.[1][2] Strain BN6 is responsible for the initial attack on the 6A2NS molecule, but it cannot fully metabolize the resulting intermediate. Strain BN9, in turn, is specialized in the degradation of this intermediate, leading to the complete breakdown of the compound.

Initial Conversion of 6A2NS to 5-Aminosalicylate by Pseudomonas sp. BN6

The first critical step in the biodegradation of 6A2NS is its conversion to 5-aminosalicylate (5AS). This reaction is catalyzed by Pseudomonas sp. BN6.[1][2] The conversion occurs through a regioselective dioxygenase attack on the naphthalene ring at the 1,2-position, which is coupled with the spontaneous elimination of the sulfite group. This initial transformation is performed in stoichiometric amounts.[1][2] While strain BN6 can grow on 6A2NS in a monoculture, it leads to the accumulation of black polymers, indicating incomplete metabolism of the intermediates.[1][2]

Degradation of 5-Aminosalicylate by Pseudomonas sp. BN9

The intermediate, 5-aminosalicylate, is subsequently and completely degraded by Pseudomonas sp. BN9.[1][2] This strain possesses the enzymatic machinery to break down 5AS, a task that strain BN6 cannot accomplish.

The key enzymatic step in the degradation of 5AS by Pseudomonas sp. BN9 is the cleavage of the aromatic ring. This is catalyzed by an Fe(II)-dependent dioxygenase, which is distinct from gentisate 1,2-dioxygenase. The enzyme facilitates the reaction of one mole of 5AS with one mole of oxygen to produce cis-4-amino-6-carboxy-2-oxohexa-3,5-dienoate. This ring-fission product has a distinct ultraviolet absorption maximum at 352 nm at a pH of 8.0. The product is unstable under acidic conditions and can be deaminated to fumarylpyruvate.

Quantitative Data

Detailed quantitative data on the enzyme kinetics and degradation rates are not extensively available in the public domain. However, the stoichiometric conversion of 6A2NS to 5AS by Pseudomonas sp. BN6 has been reported.[1][2] The following table summarizes the available qualitative and stoichiometric information.

| Parameter | Value/Observation | Organism | Reference |

| Initial Substrate | This compound | - | [1][2] |

| Initial Converting Organism | Pseudomonas sp. BN6 | Pseudomonas sp. BN6 | [1][2] |

| Intermediate Product | 5-Aminosalicylate | - | [1][2] |

| Stoichiometry of Conversion | Stoichiometric amounts of 5AS excreted | Pseudomonas sp. BN6 | [1][2] |

| 5AS Degrading Organism | Pseudomonas sp. BN9 | Pseudomonas sp. BN9 | [1][2] |

| Enzyme for 5AS Ring Cleavage | Fe(II)-dependent dioxygenase | Pseudomonas sp. BN9 | |

| Product of 5AS Ring Cleavage | cis-4-amino-6-carboxy-2-oxohexa-3,5-dienoate | - | |

| UV Absorption Max of Product | 352 nm (at pH 8.0) | - |

Experimental Protocols

Detailed experimental protocols for the specific study of the biodegradation of 6A2NS by Pseudomonas sp. BN6 and BN9 are not fully available in the reviewed literature. However, based on standard microbiological and biochemical techniques, the following protocols can be outlined.

Cultivation of Pseudomonas sp. BN6 and BN9

-

Media Preparation : A mineral salts medium (MSM) is prepared containing essential minerals and trace elements. For the enrichment and cultivation of strain BN6, 6A2NS is added as the sole source of carbon and energy. For strain BN9, 5-aminosalicylate is used as the sole carbon and energy source.

-

Inoculation and Growth Conditions : A single colony of the respective Pseudomonas strain is inoculated into the liquid MSM. The cultures are incubated aerobically on a rotary shaker at a controlled temperature (e.g., 30°C).

-

Co-cultivation : For studying the complete degradation, a co-culture of Pseudomonas sp. BN6 and BN9 is established in MSM with 6A2NS as the sole carbon source.

Analysis of Biodegradation

-

Sample Preparation : At different time intervals, aliquots of the culture are collected and centrifuged to remove bacterial cells. The supernatant is then used for analysis.

-

High-Performance Liquid Chromatography (HPLC) : The concentrations of 6A2NS and its metabolites, such as 5AS, in the supernatant are quantified using HPLC. A reverse-phase C18 column is typically used with a suitable mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution). Detection can be done using a UV-Vis detector.

-

Spectrophotometry : The formation of the ring-cleavage product of 5AS can be monitored by measuring the absorbance at 352 nm.

Enzyme Assays

-

Preparation of Cell-Free Extracts : Bacterial cells are harvested by centrifugation, washed, and then disrupted by methods such as sonication or French press. The cell debris is removed by ultracentrifugation to obtain the cell-free extract containing the enzymes.

-

Dioxygenase Activity Assay : The activity of the 5-aminosalicylate dioxygenase can be measured by monitoring the oxygen consumption using an oxygen electrode or by spectrophotometrically following the formation of the ring-cleavage product at 352 nm. The reaction mixture would typically contain the cell-free extract, 5-aminosalicylate, and a buffer at pH 8.0.

Visualizations

Biodegradation Pathway of this compound

Caption: The mutualistic biodegradation pathway of this compound.

Experimental Workflow for Biodegradation Analysis

Caption: A generalized experimental workflow for studying the biodegradation of 6A2NS.

References

Ecotoxicity of 6-Aminonaphthalene-2-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicity of 6-Aminonaphthalene-2-sulfonic acid, also known as Broenner's acid. The information presented herein is intended to support environmental risk assessments and inform safe handling and disposal practices. This document summarizes available quantitative ecotoxicity data, outlines the experimental protocols based on standardized guidelines, and illustrates the environmental assessment workflow.

Quantitative Ecotoxicity Data

The ecotoxicological effects of this compound have been evaluated across different trophic levels, including fish, aquatic invertebrates, algae, and microorganisms. The available data are summarized in the tables below.

Table 1: Acute Toxicity to Aquatic Organisms

| Trophic Level | Test Species | Endpoint | Duration | Value (mg/L) | Reference |

| Fish | Danio rerio (Zebrafish) | LC50 | 96 h | > 100 | [1] |

| Invertebrates | Daphnia magna (Water Flea) | EC50 | 48 h | > 100 | [1] |

| Algae | Chlorella vulgaris | EC50 | 72 h | > 200 | [1] |

Table 2: Toxicity to Microorganisms

| Trophic Level | Test Species | Endpoint | Duration | Value (mg/L) | Reference |

| Bacteria | Bacteria | EC0 | 24 h | 1000 | [1] |

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration, 50%) is the concentration of a chemical which causes a defined effect in 50% of a test population. EC0 (Effective Concentration, 0%) is the concentration at which no effect is observed.

Environmental Fate

2.1. Persistence and Degradability

While some safety data sheets indicate that data on persistence and degradability are not available, scientific literature suggests that this compound is susceptible to biodegradation under specific conditions. Studies have shown that mixed bacterial communities, including strains of Pseudomonas, Flavobacterium, and Bacillus, can degrade this compound.[2][3] The complete degradation can occur through the synergistic action of different bacterial strains, which mineralize the compound without the accumulation of inhibitory intermediates.[3] One identified degradation pathway involves the initial conversion of this compound to 5-aminosalicylate by a Pseudomonas strain.[2]

2.2. Bioaccumulation Potential

There is currently no available data on the bioaccumulative potential of this compound.[1]

Experimental Protocols

The ecotoxicity data presented in this guide are based on standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide a general description of the methodologies for the key experiments cited.

3.1. OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organism: Danio rerio (Zebrafish) is a commonly used species.

-

Test Duration: 96 hours.

-

Methodology:

-

Healthy, acclimated fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.

-

A control group is maintained in water without the test substance.

-

Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

-

The LC50 value is calculated at the end of the exposure period using statistical methods.

-

3.2. OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.

-

Test Organism: Daphnia magna (a species of water flea).

-

Test Duration: 48 hours.

-

Methodology:

-

Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in a static system.

-

A control group is maintained under the same conditions without the test substance.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.

-

The EC50 value, the concentration that immobilizes 50% of the daphnids, is determined.

-

3.3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater algae.

-

Test Organism: Chlorella vulgaris is a representative green alga species.

-

Test Duration: 72 hours.

-

Methodology:

-

Exponentially growing cultures of the test alga are exposed to various concentrations of the test substance in a nutrient-rich medium.

-

A control culture without the test substance is run in parallel.

-

The cultures are incubated under constant light and temperature.

-

Algal growth is measured at 24, 48, and 72 hours by determining cell concentration or another biomass surrogate (e.g., fluorescence).

-

The EC50 value, representing the concentration that causes a 50% reduction in growth rate or yield compared to the control, is calculated.

-

Visualized Workflows and Pathways

4.1. Ecotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for the ecotoxicological assessment of a chemical substance like this compound.

Caption: Workflow for Ecotoxicological Assessment.

4.2. Conceptual Biodegradation Pathway

This diagram illustrates a simplified, conceptual pathway for the bacterial degradation of this compound based on available literature.

Caption: Conceptual Biodegradation Pathway.

References

An In-depth Technical Guide to Brönner's Acid: Historical Discovery, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brönner's acid, chemically known as 6-Amino-2-naphthalenesulfonic acid or 2-Amino-6-naphthalenesulfonic acid, is an important organic compound that has historically played a significant role as an intermediate in the synthesis of azo dyes. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, chemical properties, and its applications, with a particular focus on its relevance to researchers in chemistry and drug development.

Historical Discovery

While the exact details of its initial discovery are not extensively documented in readily available modern literature, the naming of "Brönner's acid" suggests it was likely first synthesized or characterized by a chemist named Brönner in the late 19th or early 20th century, a period marked by significant advancements in dye chemistry. The synthesis of aminonaphthalenesulfonic acids was a key area of research during this time due to their importance as precursors to a vast array of synthetic dyes. The development of the Bucherer reaction in 1898 provided a versatile method for the synthesis of naphthylamines from naphthols, which would have been instrumental in the production of compounds like Brönner's acid.

Chemical Properties and Data

Brönner's acid is a crystalline solid, typically appearing as off-white or light-yellow to beige powder. Its chemical structure, featuring both an amino group and a sulfonic acid group on a naphthalene backbone, imparts specific properties that are crucial for its applications.

| Property | Value | Citation(s) |

| Chemical Name | 6-Amino-2-naphthalenesulfonic acid | [1][2] |

| Synonyms | 2-Amino-6-naphthalenesulfonic acid, Brönner's acid | [2] |

| CAS Number | 93-00-5 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃S | [1][2] |

| Molecular Weight | 223.25 g/mol | [2] |

| Melting Point | Decomposes above 300 °C | [1] |

| Solubility in Water | 0.12 g/L at 20 °C | [3] |

| Appearance | Off-white to light yellow crystalline powder | [1][4] |

| pKa (estimated) | The sulfonic acid group is highly acidic, with an estimated pKa around 0.5, similar to other naphthalenesulfonic acids. The amino group is basic. | [5] |

Spectral Data:

-

Infrared (IR) Spectrum: The IR spectrum of Brönner's acid exhibits characteristic absorption bands. Key peaks include those for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonic acid group (around 1040 and 1200 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

¹H NMR Spectrum: The proton NMR spectrum shows distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns of these protons can be used to confirm the substitution pattern.

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule, including the two carbons bonded to the amino and sulfonyl groups and the other aromatic carbons.

Experimental Protocols

The primary method for the industrial synthesis of Brönner's acid is the Bucherer reaction , which involves the amination of 6-hydroxynaphthalene-2-sulfonic acid (Schäffer's acid).

Synthesis of Brönner's Acid via the Bucherer Reaction

Principle: The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.

Reaction:

HO₃S-C₁₀H₆-OH (Schäffer's acid) + NH₃ (aq) --(NaHSO₃, Δ)--> H₂N-C₁₀H₆-SO₃H (Brönner's acid) + H₂O

Detailed Experimental Protocol (Laboratory Scale):

-

Preparation of the Reaction Mixture: In a high-pressure autoclave, a mixture of 6-hydroxynaphthalene-2-sulfonic acid (Schäffer's acid, 1 mole), a concentrated aqueous solution of ammonia (excess), and sodium bisulfite (catalytic amount) in water is prepared.

-

Reaction Conditions: The autoclave is sealed and heated to a temperature of 140-150 °C. The reaction is maintained at this temperature under pressure for several hours.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The reaction mixture is then transferred to a beaker.

-

Precipitation: The solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This causes the Brönner's acid to precipitate out of the solution as it is less soluble in acidic conditions.

-

Filtration and Washing: The precipitated solid is collected by filtration and washed with cold water to remove any remaining salts and impurities.

-

Drying: The purified Brönner's acid is then dried in an oven at a controlled temperature to yield the final product.

Caption: Workflow for the synthesis of Brönner's acid.

Significance and Applications

Azo Dye Intermediate

The primary and most significant application of Brönner's acid is as a coupling component in the synthesis of a wide range of azo dyes. The amino group of Brönner's acid can be diazotized and then coupled with various aromatic compounds to produce dyes with different colors and properties. Alternatively, the naphthalene ring of Brönner's acid can act as the coupling component for a diazonium salt. These dyes are used extensively in the textile, leather, and paper industries.[6][7]

Caption: General pathway for azo dye synthesis using Brönner's acid.

Potential in Drug Development and Research

While the primary application of Brönner's acid has been in the dye industry, there is emerging interest in the pharmacological potential of aminonaphthalenesulfonic acids. Some studies have suggested that these compounds may possess antimicrobial properties.[8] Furthermore, a derivative of Brönner's acid has been used in the synthesis of diaryl urea derivatives that have shown in vitro antitumor activity.[9] However, it is important to note that research in this area is still in its early stages, and Brönner's acid itself is not currently used as a pharmaceutical agent. Its structural motif, however, may serve as a scaffold for the development of new therapeutic compounds.

Conclusion